1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS No.: 852916-95-1
Cat. No.: VC5643111
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852916-95-1 |
|---|---|
| Molecular Formula | C11H13NO4S |
| Molecular Weight | 255.29 |
| IUPAC Name | 1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO4S/c1-17(15,16)12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
| Standard InChI Key | NIVCCCWZONRAOW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group at the 1-position and a carboxylic acid moiety at the 6-position. Its IUPAC name is 1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxylic acid, and its structure is defined by the SMILES notation CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)O . The InChIKey NIVCCCWZONRAOW-UHFFFAOYSA-N confirms its unique stereochemical identity .
Physicochemical Characteristics
Key properties include a predicted density of 1.182 g/cm³ and a boiling point of approximately 515.4°C . The compound is typically solid at room temperature, with limited aqueous solubility due to its hydrophobic sulfonyl and aromatic groups . Its pKa is estimated at 4.44, indicating moderate acidity .
Table 1: Physicochemical Properties of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.29 g/mol | |
| Density | 1.182 ± 0.06 g/cm³ | |
| Boiling Point | 515.4 ± 50.0°C | |
| pKa | 4.44 ± 0.20 |
Synthesis and Production
Synthetic Pathways
The compound is synthesized via a four-step route starting from tetrahydroquinoline precursors. A key step involves sulfonylation using methylsulfonyl chloride, followed by carboxylation at the 6-position . Recent advancements in borrowing hydrogen (BH) methodology, employing manganese(I) PN₃ pincer catalysts, have improved atom efficiency and reduced byproducts .
Optimization Strategies
Modifications to the sulfonyl moiety, such as introducing halogenated or aryl groups, enhance MCL-1 inhibitory activity. For instance, replacing the methylsulfonyl group with a 4-chloro-3,5-dimethylphenoxyphenylsulfonyl group increased potency by 73-fold .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation | Methylsulfonyl chloride, Base | 85% |
| 2 | Carboxylation | CO₂, Pd Catalyst | 78% |
| 3 | Purification | Column Chromatography | 95% |
Biological Activity and Mechanism of Action
MCL-1 Inhibition
MCL-1, an anti-apoptotic BCL-2 family protein, is overexpressed in cancers such as leukemia and lymphoma. 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid binds the BH3 domain of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM and BAX . In vitro studies demonstrate IC₅₀ values in the nanomolar range, with selectivity over BCL-2 and BCL-xL .
Anticancer Efficacy
Preclinical models show that the compound induces apoptosis in MCL-1-dependent cancer cells, including those resistant to venetoclax (a BCL-2 inhibitor) . Synergistic effects with chemotherapies like doxorubicin have been observed, suggesting potential for combination therapies .
Pharmacokinetics and Toxicology
Absorption and Metabolism
The compound exhibits moderate oral bioavailability in rodent models, with a plasma half-life of 2.3 hours . Primary metabolism involves hepatic cytochrome P450-mediated oxidation, yielding inactive metabolites such as the desmethylsulfonyl derivative .
Toxicity Profile
Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg, with no significant hepatotoxicity at therapeutic doses . Chronic exposure data remain limited, necessitating further investigation .
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